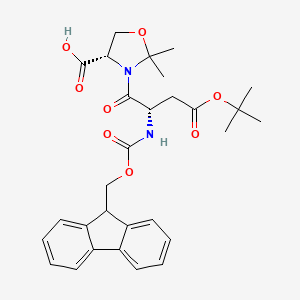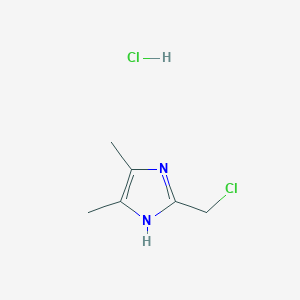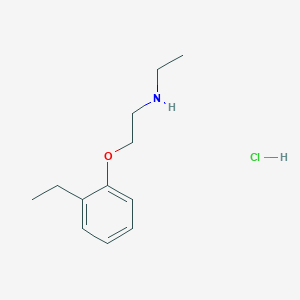
4-(3,5-Dichlorphenoxy)pyrimidin-2-amin
Übersicht
Beschreibung
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is an organic compound with the molecular formula C10H7Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Wirkmechanismus
Target of Action
The primary target of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Biochemical Pathways
The biochemical pathways affected by 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine are likely related to cell division and the cell cycle, given the role of PLK4 in centriole duplication. By inhibiting PLK4, the compound could disrupt these processes, leading to cell cycle arrest and potentially cell death, particularly in cancer cells where PLK4 is overexpressed .
Result of Action
The molecular and cellular effects of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine’s action would likely include disruption of centriole duplication, cell cycle arrest, and potentially cell death, particularly in cells where PLK4 is overexpressed . These effects could make the compound a potential candidate for anticancer therapy.
Biochemische Analyse
Biochemical Properties
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . The interaction between 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine and PLK4 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to disruptions in cell division and has potential implications in cancer treatment, where overexpression of PLK4 is often observed .
Cellular Effects
The effects of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine on various types of cells are profound. In cancer cells, particularly breast cancer cells, this compound exhibits antiproliferative activity . It influences cell function by interfering with cell signaling pathways that are essential for cell division and growth. Additionally, 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine can alter gene expression patterns, leading to changes in cellular metabolism and the inhibition of tumor growth .
Molecular Mechanism
At the molecular level, 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of PLK4 by binding to its active site, which prevents the enzyme from catalyzing its normal reactions . This inhibition leads to a cascade of events that disrupts centriole duplication and cell division. Additionally, 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine may influence other signaling pathways and gene expression, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine can change over time. Studies have shown that this compound exhibits good plasma stability and liver microsomal stability, with half-lives exceeding 289.1 minutes and 145 minutes, respectively . These properties suggest that 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine remains active for extended periods, allowing for sustained biological effects.
Dosage Effects in Animal Models
The effects of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity and exhibits antiproliferative effects without significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is involved in specific metabolic pathways that influence its activity and stability. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, which in turn can influence the compound’s biological effects. Understanding these metabolic pathways is crucial for optimizing the use of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine in therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 3,5-dichlorophenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom on the pyrimidine ring is replaced by the phenoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Dichlorophenoxy)pyrimidin-2-amine
- 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
- 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Uniqueness
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can result in different biological activities and applications .
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenoxy)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQZJJEGHCAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)










![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
